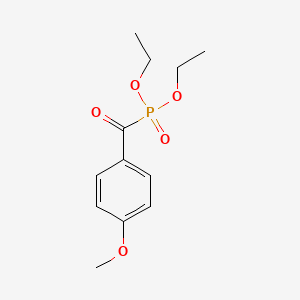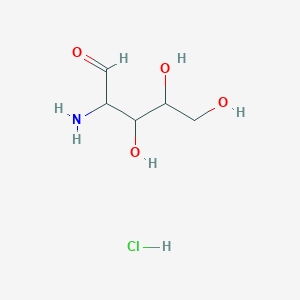
S,S-Dipropyl methylphosphonodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S,S-Dipropyl methylphosphonodithioate: is an organophosphorus compound with the molecular formula C7H17OPS2 It is known for its unique chemical structure, which includes a phosphorus atom bonded to two sulfur atoms and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Dipropyl methylphosphonodithioate typically involves the reaction of methyl phosphorodichloridate with propyl mercaptan in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions: S,S-Dipropyl methylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and phosphines.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted phosphonodithioates.
科学研究应用
S,S-Dipropyl methylphosphonodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of pesticides and as an additive in lubricants and polymers.
作用机制
The mechanism of action of S,S-Dipropyl methylphosphonodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. The pathways involved include nucleophilic attack and subsequent cleavage of phosphorus-sulfur bonds .
相似化合物的比较
- O,O-Diethyl S-methyl phosphorodithioate
- O,O-Diethyl S-ethyl phosphorodithioate
- O,O-Diethyl S-propyl phosphorodithioate
Comparison: S,S-Dipropyl methylphosphonodithioate is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it exhibits different oxidation and reduction behaviors, making it suitable for specific industrial and research applications .
属性
CAS 编号 |
996-04-3 |
|---|---|
分子式 |
C7H17OPS2 |
分子量 |
212.3 g/mol |
IUPAC 名称 |
1-[methyl(propylsulfanyl)phosphoryl]sulfanylpropane |
InChI |
InChI=1S/C7H17OPS2/c1-4-6-10-9(3,8)11-7-5-2/h4-7H2,1-3H3 |
InChI 键 |
OSYTXYVCVORGKQ-UHFFFAOYSA-N |
规范 SMILES |
CCCSP(=O)(C)SCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)
![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)


![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)






